molecular formula C24H27N3O3 B7680538 N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide

N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide

Cat. No. B7680538
M. Wt: 405.5 g/mol
InChI Key: OUSLZRGMJQRGEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide, also known as QNZ, is a small molecule inhibitor that has been widely used in scientific research. It has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders.

Mechanism of Action

N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide exerts its pharmacological effects by inhibiting the activity of IκB kinase (IKK), a key regulator of NF-κB activation. IKK phosphorylates IκBα, leading to its degradation and subsequent translocation of NF-κB to the nucleus, where it activates the expression of target genes. N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide inhibits IKK activity by binding to the ATP-binding pocket of the kinase domain, thereby preventing phosphorylation of IκBα and subsequent activation of NF-κB.
Biochemical and Physiological Effects:
N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inducing mitochondrial dysfunction. N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide has also been found to suppress inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide has been shown to modulate immune responses by inhibiting the differentiation and activation of T cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide in lab experiments is its specificity for IKK inhibition, which allows for the selective modulation of NF-κB activity. N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide has also been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of using N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide is its relatively low potency compared to other IKK inhibitors. In addition, N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide has been found to have off-target effects on other kinases, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the research and development of N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide. One area of interest is the optimization of N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide analogues with improved potency and selectivity for IKK inhibition. Another area of interest is the investigation of the therapeutic potential of N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide in other diseases such as neurodegenerative disorders and viral infections. Furthermore, the combination of N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide with other drugs or therapies may enhance its efficacy and reduce its limitations.

Synthesis Methods

The synthesis of N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide involves the condensation of 4-piperidone and 3-amino-4-bromoacetophenone to form 4-(3-amino-4-bromophenyl)-1-(4-piperidinyl)-1-butanone. This intermediate is then reacted with 3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoic acid to form N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide.

Scientific Research Applications

N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and autoimmune disorders. It has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in immune responses, inflammation, and cell survival. Inhibition of NF-κB by N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide has been shown to induce apoptosis in cancer cells, suppress inflammation, and modulate immune responses.

properties

IUPAC Name

N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c28-22(11-10-19-16-18-8-4-5-9-21(18)26-24(19)30)27-14-12-20(13-15-27)25-23(29)17-6-2-1-3-7-17/h1-9,19-20H,10-16H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSLZRGMJQRGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)C(=O)CCC3CC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.